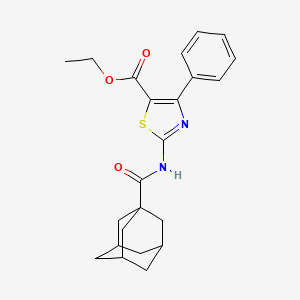

ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a central 1,3-thiazole ring substituted at positions 2, 4, and 3. The 2-position features an adamantane-1-amido group, a bulky polycyclic hydrocarbon known for enhancing lipophilicity and metabolic stability. The 4-position is occupied by a phenyl group, while the 5-position contains an ethyl carboxylate ester, which may influence solubility and bioavailability.

Properties

IUPAC Name |

ethyl 2-(adamantane-1-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-2-28-20(26)19-18(17-6-4-3-5-7-17)24-22(29-19)25-21(27)23-11-14-8-15(12-23)10-16(9-14)13-23/h3-7,14-16H,2,8-13H2,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWPLRMTUOBOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. The adamantane moiety is introduced through an amide bond formation, while the thiazole ring is constructed via cyclization reactions. The phenyl group is usually incorporated through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring and phenyl group can be oxidized under specific conditions.

Reduction: The amide bond can be reduced to an amine.

Substitution: The phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group may yield phenolic derivatives, while reduction of the amide bond may produce amines.

Scientific Research Applications

Scientific Research Applications

- Chemistry Ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate serves as a building block for synthesizing more complex molecules.

- Biology This compound is investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

- Medicine It is explored for potential therapeutic effects, including anti-inflammatory and anticancer activities.

- Industry This compound is utilized in the development of advanced materials and pharmaceuticals.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition The thiazole ring interacts with various enzymes, particularly those involved in bacterial DNA replication such as DNA gyrase and topoisomerase IV. Derivatives with similar structures exhibit potent inhibitory effects on these enzymes, crucial for bacterial survival.

- Antimicrobial Activity The compound demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Derivatives of thiazole compounds have shown minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against pathogens like Staphylococcus pneumoniae and Staphylococcus aureus.

- Cytotoxicity Preliminary studies suggest that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.

Case Studies and Research Findings

- Antibacterial Studies Derivatives similar to ethyl 5-(adamantane-1-amido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated promising potential for clinical applications in treating bacterial infections.

- Anticancer Activity Research on thieno[3,4-d]pyridazine derivatives revealed their ability to inhibit cancer cell proliferation in vitro. One study reported that these compounds induced apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases.

- Antiviral Properties Similar adamantane-based compounds have been evaluated for their antiviral efficacy against influenza viruses. The mechanism of action involves interference with viral replication processes, showcasing the therapeutic potential of this class of compounds in antiviral drug development.

Data Table: Comparison of Biological Activities

| Compound Name | Structure | Notable Activities |

|---|---|---|

| Ethyl 5-(adamantane-1-amido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate | C27H29N3O4S | Antibacterial, Anticancer, Antiviral |

| Ethyl 5-amino-4-oxo-3-(2-fluorophenyl)thieno[3,4-d]pyridazine-1-carboxylate | C15H12FN3O3S | Antibacterial |

| Adamantane derivatives | Varies | Antiviral |

| Thienopyridazines | Varies | Anticancer |

Mechanism of Action

The mechanism of action of ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The adamantane moiety may enhance the compound’s stability and bioavailability, while the thiazole ring and phenyl group contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Core Structural Features

The compound shares the 1,3-thiazole-5-carboxylate scaffold with several analogs. Key structural variations lie in substituents at positions 2 and 4:

*Estimated based on adamantane (MW 136.24) + thiazole-carboxylate core. †Calculated from C17H20BrNO3S.

Key Observations :

- Adamantane vs. Aromatic Substituents: The adamantane group introduces significant steric bulk and hydrophobicity compared to aromatic substituents (e.g., 3-aminophenyl, 4-chlorophenyl). This may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility.

- Position 4 Variations : Methyl or phenyl groups at position 4 influence electronic properties and steric effects. Phenyl groups (as in the target compound) may enhance π-π stacking interactions in biological targets.

Physicochemical Properties

Molecular Weight and Solubility

- The adamantane-containing compound has a higher molecular weight (~443.5) compared to analogs with simpler substituents (e.g., 277.339 for the 3-methoxyphenyl derivative) .

- The ethyl carboxylate at position 5 improves solubility in organic solvents, but the adamantane moiety likely reduces water solubility, a common challenge in adamantane-based drugs.

Thermal Stability

Antiviral Potential

Antihypoxic Activity

Antimicrobial and Antifungal Activity

Impurities and Byproducts

- Impurities in similar compounds (e.g., ethyl 2-(4-butoxy-3-formylphenyl)-4-methyl-1,3-thiazole-5-carboxylate ) highlight challenges in controlling substituent regiochemistry during halogenation or alkylation steps.

Structure-Activity Relationships (SAR)

- Adamantane’s Role : Enhances metabolic stability and target affinity but may reduce solubility.

- Position 4 Substituents : Phenyl groups improve planar interactions with aromatic residues in enzymes, while methyl groups reduce steric hindrance.

Biological Activity

Ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a compound that has gained attention due to its potential pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound consists of an adamantane moiety linked to a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

This configuration is significant for the compound's interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole ring is known to interact with various enzymes, particularly those involved in bacterial DNA replication such as DNA gyrase and topoisomerase IV. Studies have shown that derivatives with similar structures exhibit potent inhibitory effects on these enzymes, which are crucial for bacterial survival .

- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole compounds have shown minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against pathogens like Staphylococcus pneumoniae and Staphylococcus aureus .

- Cytotoxicity : Preliminary studies suggest that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .

Antibacterial Activity

In a comparative study, this compound was tested alongside other thiazole derivatives. The results indicated that it possessed superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin. The following table summarizes the MIC values against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Escherichia coli | 0.03 |

| Streptococcus pneumoniae | 0.006 |

Cytotoxicity Studies

In vitro assays were conducted on human liver cell lines (HepG2) to assess cytotoxicity. The compound exhibited low toxicity with an IC50 greater than 50 μg/mL, suggesting a favorable safety profile for further development .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of adamantane derivatives with thiazole carboxylic acids under controlled conditions. Variations in substituents on the thiazole ring can significantly affect biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Q & A

Advanced Research Question

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). For thiazole derivatives, prioritize hydrogen bonding (amide NH and ester carbonyl) and hydrophobic interactions (adamantane’s rigid core) .

MD Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., water or lipid bilayers) using GROMACS or AMBER.

QSAR : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data from analogs .

How does hydrogen bonding influence the crystal packing of this compound?

Advanced Research Question

Hydrogen bonds (H-bonds) dictate supramolecular assembly. For example:

- Intramolecular H-bonds : Amide NH may form a 6-membered ring with the thiazole’s sulfur or ester oxygen.

- Intermolecular H-bonds : In crystals, weak C–H⋯O interactions (e.g., between thiazole CH and ester carbonyl) stabilize dimeric arrangements, as seen in related thiazole-carboxylates .

Graph Set Analysis : Apply Etter’s rules to classify H-bond patterns (e.g., motifs for dimeric pairs) .

What experimental design considerations are critical for stability studies?

Advanced Research Question

Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., related compounds show stability up to 200°C).

Photostability : Expose to UV-Vis light and monitor degradation via HPLC. Adamantane’s rigidity may enhance stability compared to aliphatic analogs.

pH Sensitivity : Test solubility and degradation in buffered solutions (pH 1–13). Ester groups are prone to hydrolysis under basic conditions .

How can SHELX software improve structural determination accuracy?

Advanced Research Question

SHELX programs (e.g., SHELXL) enable high-precision refinement:

Twinned Data : Use SHELXD for structure solution from twinned crystals, common in adamantane derivatives due to symmetrical packing.

Validation : Apply RIGU checks in PLATON to detect disorders (e.g., adamantane’s methyl groups) and validate H-bond geometry .

High-Resolution Data : For macromolecular complexes, refine against data with resolution ≤1.0 Å to resolve adamantane’s conformational rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.